molecular formula C12H15NO4S B362318 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine CAS No. 301859-77-8

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine

Cat. No.: B362318
CAS No.: 301859-77-8
M. Wt: 269.32g/mol
InChI Key: TWRKHAYXHJCJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is a high-purity chemical building block offered for research and development applications. This compound features a 2,3-dihydro-1,4-benzodioxine ring system, a privileged structure in medicinal chemistry, linked to a pyrrolidine moiety via a sulfonyl group. The sulfonyl bridge adopts a tetrahedral geometry, which can facilitate hydrogen bonding with biological targets and influence the molecule's overall conformation . Derivatives containing the 1,4-benzodioxan scaffold are of significant interest in pharmacological research, particularly as potential inhibitors of monoamine oxidase B (MAO-B) . The inhibition of MAO-B is a validated therapeutic approach for treating neurological disorders such as Parkinson's disease, as it can enhance dopamine levels in the brain and reduce the formation of neurotoxic reactive oxygen species . Furthermore, related sulfonyl-piperazine benzodioxane compounds are investigated for their applications in anti-inflammatory and anticancer therapies, suggesting the broader research utility of this chemotype . Researchers can utilize this compound as a key synthetic intermediate to develop and explore new bioactive molecules for these and other therapeutic areas. Please note: This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, human or veterinary consumption, or in commercial consumer products. All orders are verified prior to shipment, and this product is not sold to individuals or for residential use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRKHAYXHJCJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Schotten-Baumann Conditions

A widely used method employs aqueous alkaline conditions to neutralize HCl generated during the reaction:

  • Reactants : 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl chloride (1 equiv), pyrrolidine (1.2 equiv).

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Solvent : Water-tetrahydrofuran (THF) mixture (1:1 v/v).

  • Temperature : 0–5°C (ice bath), then stirred at room temperature for 3–5 hours.

  • Workup : Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate.

  • Yield : 65–78%.

Lithium Hydride-Mediated Coupling

An alternative approach uses lithium hydride (LiH) in dimethylformamide (DMF) to enhance reactivity:

  • Reactants : Sulfonyl chloride (1 equiv), pyrrolidine (1.5 equiv).

  • Base : LiH (0.1 equiv).

  • Solvent : Anhydrous DMF.

  • Temperature : 25°C for 6–8 hours.

  • Workup : Quenching with ice water, filtration, and recrystallization from ethanol.

  • Yield : 80–88%.

Optimization Strategies and Alternative Routes

Solvent Effects

Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency by stabilizing intermediates. For instance, DMF increases the solubility of the sulfonyl chloride and accelerates the reaction rate compared to THF.

Temperature Control

Exothermic reactions necessitate careful temperature management. Prolonged heating above 50°C risks decomposition, while lower temperatures (0–25°C) favor higher purity.

Use of Coupling Agents

In cases of low reactivity, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-dimethylaminopyridine (DMAP) may be employed to activate the sulfonyl chloride.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, benzodioxin-H), 3.95–3.85 (m, 4H, -O-CH₂-CH₂-O-), 3.30–3.10 (m, 4H, pyrrolidine-H), 1.90–1.70 (m, 4H, pyrrolidine-CH₂).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 2950 cm⁻¹ (C-H stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically shows ≥98% purity.

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary synthesis routes:

Parameter Schotten-Baumann LiH/DMF
Reaction Time 5 hours8 hours
Yield 65–78%80–88%
Solvent THF/WaterDMF
Base NaOH/K₂CO₃LiH
Purity (HPLC) 95–97%97–99%

Challenges and Mitigation

  • Side Reactions : Over-sulfonation or pyrrolidine oxidation can occur at elevated temperatures. Mitigation includes strict temperature control and inert atmospheres.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various biological processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Features & Applications References
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine Pyrrolidine attached via sulfonyl group 283.33 (C₁₂H₁₅NO₄S) Base structure; potential enzyme inhibition
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-2-carboxylic acid Pyrrolidine replaced with piperidine + carboxylic acid 313.33 (C₁₃H₁₅NO₆S) Enhanced polarity; possible metal chelation
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine Piperazine with pyridinyl ethyl group 389.5 (C₁₉H₂₃N₃O₄S) Increased basicity; CNS-targeting potential
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine No sulfonyl group; direct pyrrolidine linkage 205.25 (C₁₂H₁₅NO₂) Reduced polarity; limited hydrogen bonding

Key Observations :

  • Sulfonyl Group Impact : The sulfonyl group in the parent compound enhances solubility and binding affinity compared to analogues like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, which lacks this group .
  • Ring Size : Piperidine derivatives (6-membered nitrogen ring) show improved metabolic stability over pyrrolidine analogues in spirocyclic antitubercular agents, as seen in , where pyrrolidine substitution led to inactivity .
  • Functional Group Additions : Carboxylic acid (e.g., ) or pyridinyl groups (e.g., ) introduce additional hydrogen-bonding or π-π stacking capabilities, critical for target engagement .

Table 2: Activity Comparisons

Compound Class Biological Activity Notes References
Sulfonyl-pyrrolidine derivatives Limited direct activity data; structural similarity to kinase inhibitors (e.g., thymidine kinase 1) suggests potential enzyme modulation
Piperazine-sulfonyl analogues Dual sulfonyl groups (e.g., 1-[(2,6-difluorophenyl)sulfonyl]-4-(benzodioxin-sulfonyl)piperazine) show kinase inhibition in PKM2 pathways
Spirocyclic pyrrolidine analogues Inactive against Mycobacterium tuberculosis compared to piperidine-containing spirocycles
Oxadiazole-containing derivatives (e.g., 1-(benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-oxadiazol-5-yl]-2-pyrrolidinone) Bioisosteric oxadiazole group may improve metabolic stability but requires validation

Key Observations :

  • Antimicrobial Activity : Pyrrolidine derivatives are less effective than piperidine-based compounds in antitubercular models, emphasizing the role of ring size in bioactivity .
  • Kinase Inhibition : Sulfonyl-linked piperazine derivatives demonstrate broader kinase interactions, likely due to their dual sulfonyl groups enhancing target binding .

Key Observations :

  • Salt Formation : Hydrochloride salts (e.g., ) improve bioavailability by enhancing water solubility .
  • Synthetic Complexity : Compounds with spirocyclic or multi-heterocyclic frameworks (e.g., ) require multi-step syntheses, limiting scalability .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring attached to a benzodioxin moiety via a sulfonyl group. This unique structure is believed to contribute to its interaction with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N₁O₄S
Molecular Weight 283.33 g/mol
CAS Number 3150982

The primary mechanism of action for this compound involves its interaction with pyruvate kinase (PKM) . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM, this compound may alter glucose metabolism and energy production in cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate robust antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophage models induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . The inhibition rates observed were significant at varying concentrations.

Anticancer Activity

The compound's anticancer properties have also been evaluated. It has been reported to exhibit moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells . This opens avenues for further exploration in cancer therapeutics.

Study on Antibacterial Effects

A study investigated the antibacterial effects of various derivatives related to this compound. The results indicated that these compounds had strong inhibitory effects against Staphylococcus aureus, comparable to conventional antibiotics like penicillin .

Anti-inflammatory Mechanism Investigation

Another research effort focused on elucidating the anti-inflammatory mechanisms of related compounds. The study revealed that certain derivatives could significantly reduce inflammatory markers in RAW264.7 macrophages, suggesting a pathway for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, and how can reaction parameters be systematically varied to improve yield?

  • Methodological Answer : A reported synthesis involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF under microwave heating (150°C, 20 hours) using potassium carbonate as a base. Key parameters to optimize include solvent choice (DMF vs. alternatives like acetonitrile), base stoichiometry, and heating duration. Post-reaction, extraction with ethyl acetate and purification via column chromatography are critical. Yield monitoring via TLC and quantitative NMR analysis is recommended to validate improvements .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : 1^1H NMR in DMSO-d6d_6 (e.g., δ 10.01 ppm for the sulfonyl group, aromatic protons at 7.61–6.75 ppm) is essential for confirming substitution patterns. Elemental analysis (%N) can validate purity, while IR spectroscopy can identify sulfonyl (S=O) stretches (~1350–1150 cm1^{-1}). For advanced characterization, high-resolution mass spectrometry (HRMS) or X-ray crystallography should be employed if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% relative humidity (stress conditions). Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 1, 3, 6 months). Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for reproducibility .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed synthesis of analogous sulfonamide derivatives, and how can these inform reaction design?

  • Methodological Answer : Palladium-catalyzed coupling (e.g., using alkenylsulfonyl fluorides with pyrrolidine) proceeds via oxidative addition of the sulfonyl fluoride to Pd(0), followed by nucleophilic attack by pyrrolidine. Kinetic studies (varying catalyst loading, ligand effects) and DFT calculations can elucidate rate-determining steps. Compare traditional thermal methods (e.g., microwave-assisted) with catalytic routes to evaluate efficiency and selectivity .

Q. How should researchers resolve contradictions in reported yields or spectral data for this compound across different synthetic protocols?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent residues. Reproduce protocols rigorously, ensuring identical reagent grades and equipment (e.g., microwave vs. oil bath heating). Cross-validate NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw simulations). Collaborative inter-laboratory studies can isolate methodological variables .

Q. What computational strategies are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrophilic sites (e.g., sulfonyl group) for nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) against protein targets (e.g., kinases) can predict binding modes. Use QSAR models trained on sulfonamide datasets to estimate bioactivity, but validate with in vitro assays .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications at the pyrrolidine or benzodioxin moieties?

  • Methodological Answer : Synthesize analogs with substituents at the benzodioxin ring (e.g., electron-withdrawing groups at position 6) or pyrrolidine N-functionalization. Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination) or cellular models. Use statistical tools (e.g., PCA or clustering) to correlate structural features with activity trends .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity or efficacy studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation in GraphPad Prism). Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. For high-throughput screening, apply Z’-factor analysis to validate assay robustness. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple analogs .

Q. How can researchers mitigate batch-to-batch variability during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progression in real time. Optimize crystallization conditions (e.g., anti-solvent addition rate) using Design of Experiments (DoE). Establish strict QC criteria (e.g., ≥95% purity by HPLC) for raw materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.